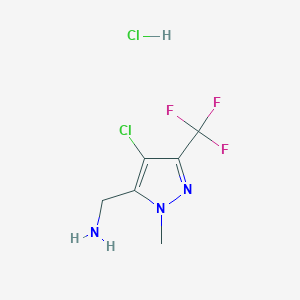

(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride” is an organic compound. It’s a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which has been studied for its analgesic potential .

Synthesis Analysis

The compound can be synthesized as a part of a series of TFMP derivatives. The synthesis process involves physical and spectral methods including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The compound is part of a series of TFMP derivatives that have been synthesized for the study of designing pharmacophore models for analgesics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Scientific Research Applications

Organic Synthesis and Ligand Development

Research has explored the utility of pyrazole derivatives in organic synthesis, particularly in the development of complex molecules through metal-induced reactions. For instance, a study by Chen et al. (2020) reported on the synthesis of large molecules through metal-induced and oxygen insertion processes, demonstrating the role of pyrazole derivatives in forming complex organic structures. This synthesis route highlights the potential of pyrazole derivatives as ligands or organic frameworks in catalysis and material science (Chen et al., 2020).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with pyrazole derivatives have been studied for their photocytotoxic properties and potential applications in cellular imaging. Basu et al. (2014) synthesized iron(III) complexes that showed unprecedented photocytotoxicity under red light, offering a novel approach to photodynamic therapy. These complexes also exhibited the ability to be ingested in the nucleus of cells, highlighting their potential in cellular imaging and cancer therapy (Basu et al., 2014).

Alzheimer's Disease Treatment

The synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives has been investigated for the treatment of Alzheimer's disease, focusing on their inhibitory properties against acetylcholinesterase and monoamine oxidase. Kumar et al. (2013) identified several compounds within this class that demonstrated significant inhibitory activities, suggesting their potential as multitarget-directed ligands for Alzheimer's disease management (Kumar et al., 2013).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition properties. Research by Yadav et al. (2015) explored the effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions. The study concluded that pyrazole derivatives act as mixed-type inhibitors, offering significant protection against corrosion, which is valuable for industrial applications (Yadav et al., 2015).

properties

IUPAC Name |

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF3N3.ClH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVQBNTWBBVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)

![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)